1-Decene

Catalog No.
S8050524
CAS No.
672-05-9
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene

CAS Number

672-05-9

Product Name

1-Decene

IUPAC Name

dec-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=C

solubility

Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)

Canonical SMILES

CCCCCCCCC=C

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
1-decene is an alkene that is decane containing one double bond at position 1. It has a role as a metabolite.
decene is a natural product found in Tussilago farfara, Zanthoxylum zanthoxyloides, and other organisms with data available.

1-Decene is an organic compound with the chemical formula C10H20C_{10}H_{20}, classified as an alkene due to its carbon chain containing one double bond. This compound is a colorless liquid with a pleasant odor, commonly used in industrial applications. It is an alpha-olefin, which means it has the double bond at the first carbon position, making dec-1-ene the only isomer of significant industrial importance among the various isomers of decene .

1-Decene can be produced through several methods, including the oligomerization of ethylene via the Ziegler process or through the cracking of petrochemical waxes. It has been isolated from natural sources, such as the leaves and rhizome of Farfugium japonicum, and can also be formed during microbial degradation of n-decane .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen can convert 1-decene into decane.
    H2+C10H20C10H22H_2+C_{10}H_{20}\rightarrow C_{10}H_{22}
  • Ethenolysis: In this reaction, methyl oleate reacts with ethylene to yield 1-decene and methyl 9-decenoate .
  • Polymerization: 1-Decene can undergo addition polymerization under acidic conditions to form long-chain polymers, which are valuable in producing synthetic lubricants and plastics .

The primary methods for synthesizing 1-decene include:

  • Oligomerization of Ethylene: This process utilizes catalysts (like titanium or zirconium) to convert ethylene into higher alkenes, including 1-decene.
  • Cracking of Petrochemical Waxes: Thermal or catalytic cracking processes break down larger hydrocarbons into smaller ones, yielding 1-decene among other products.
  • Natural Extraction: Isolated from plants such as Farfugium japonicum, although this method is not commercially viable for large-scale production .

1-Decene has diverse applications across various industries:

  • Comonomer in Polymers: Used in the production of polyethylene and other copolymers.
  • Intermediate in Chemical Synthesis: Serves as a precursor for producing epoxides, amines, and synthetic lubricants.
  • Agricultural Chemicals: Utilized in formulations for pesticides and herbicides due to its reactivity.
  • Surfactants: Employed in the manufacture of surfactants for detergents and cleaning products .

Studies indicate that 1-decene may react vigorously with strong oxidizing agents and can release hydrogen gas when reacting with reducing agents. It also shows potential for exothermic reactions under certain conditions, particularly during polymerization processes . The vapor-phase reaction rate with hydroxyl radicals has been measured, indicating its role in atmospheric chemistry .

Several compounds share structural similarities with 1-decene. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaUnique Features
1-OcteneC8H16C_8H_{16}Shorter carbon chain; used in similar applications but less versatile than 1-decene.
1-DodeceneC12H24C_{12}H_{24}Longer carbon chain; utilized primarily in lubricant formulations.
1-HexeneC6H12C_6H_{12}Shorter chain; often used in the production of polyethylene.
Alpha-OlefinGeneral FormulaRefers to any olefin with a double bond at the first carbon; includes various isomers like 1-decene.

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid; Water or Solvent Wet Solid
Liquid
Colorless liquid with a pleasant odor; [HSDB]
Colorless, odorless, viscous liquid; [JECFA] Colorless to light straw colored liquid with a mild odor; [Cambridge Mill MSDS]
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

5.7

Exact Mass

140.156500638 g/mol

Monoisotopic Mass

140.156500638 g/mol

Boiling Point

339.1 °F at 760 mmHg (USCG, 1999)
170.56 °C @ 760 mm Hg
172 °C

Flash Point

128 °F (USCG, 1999)
53 °C
LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)
46 °C c.c.

Heavy Atom Count

10

Vapor Density

4.84 (Air= 1)

Density

0.741 at 68 °F (USCG, 1999)
0.7408 @ 20 °C/4 °C
Relative density (water = 1): 0.74

Odor

PLEASANT

Odor Threshold

Odor Threshold Low: 7.0 [mmHg]
[CAMEO] Odor threshold from HSDB
7 ppm

Melting Point

-87.3 °F (USCG, 1999)
-66.3 °C
-66 °C

UNII

7O4U4C718P

Related CAS

17438-89-0
54545-42-5
25189-70-2
14638-82-5

Vapor Pressure

1.67 [mmHg]
1.67 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.23

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Binding; Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Machinery Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
1-Decene, homopolymer, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Decene: ACTIVE
1-Decene, homopolymer: ACTIVE
Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF 1-DECENE BY A DIRECTLY COMBINED GC-INFRARED SPECTROMETRIC SYSTEM.

Dates

Last modified: 11-23-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Dong et al. Sequence-defined multifunctional polyethers via liquid-phase synthesis with molecular sieving. Nature Chemistry, doi: 10.1038/s41557-018-0169-6, published online 3 December 2018
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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